
N-(3,4-dichlorophenyl)-5-nitro-1H-indazole-7-carboxamide
Overview
Description
N-(3,4-dichlorophenyl)-5-nitro-1H-indazole-7-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a dichlorophenyl group, a nitro group, and a carboxamide group attached to the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-nitro-1H-indazole-7-carboxamide typically involves the following steps:
Chlorination: The dichlorophenyl group is introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxamide group is introduced through carboxylation reactions using reagents such as carbon dioxide or phosgene.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5-nitro-1H-indazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Amines or thiols as nucleophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-5-nitro-1H-indazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in biological processes.
Receptor Modulation: Binding to and modulating the activity of specific receptors.
Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-5-nitro-1H-indazole-7-carboxamide can be compared with other similar compounds, such as:
N-(3,4-dichlorophenyl)propanamide: Similar structure but lacks the nitro and indazole groups.
N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide: More complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-nitro-1H-indazole-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O3/c15-11-2-1-8(4-12(11)16)18-14(21)10-5-9(20(22)23)3-7-6-17-19-13(7)10/h1-6H,(H,17,19)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGDFNSMSLPPFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=CC3=C2NN=C3)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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